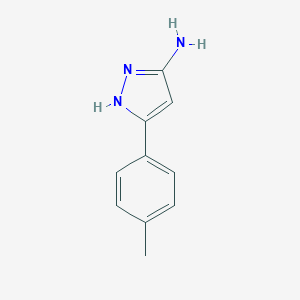

5-Amino-3-(4-methylphenyl)pyrazole

Description

The exact mass of the compound 5-(P-tolyl)-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPFRVKDBZWRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934221 | |

| Record name | 5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78597-54-3, 151293-15-1 | |

| Record name | 5-(4-Methylphenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78597-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-(4-methylphenyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-3-(4-methylphenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 5-Amino-3-(4-methylphenyl)pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The document outlines the core reaction mechanism, detailed experimental protocols for the synthesis of the target molecule and its key precursor, and a summary of relevant quantitative data.

Core Synthesis and Reaction Mechanism

The most prevalent and efficient method for the synthesis of 5-amino-3-arylpyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine. In the case of this compound, the reaction involves the condensation of 3-(4-methylphenyl)-3-oxopropanenitrile with hydrazine hydrate.

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The terminal nitrogen atom of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-ketonitrile.

-

Hydrazone Formation: This initial attack leads to the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

-

Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable aromatic 5-aminopyrazole ring system.

This reaction is typically carried out in a protic solvent, such as ethanol, and is often facilitated by heating.

Reaction Pathway Visualization

Caption: Reaction mechanism for pyrazole formation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key precursor and the final product. The protocol for the target molecule is based on a highly analogous procedure for a similar compound.[1]

Synthesis of Precursor: 3-(4-methylphenyl)-3-oxopropanenitrile

This precursor can be synthesized via the Claisen condensation of a p-toluate ester with acetonitrile using a strong base.

Reactants:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| Methyl p-toluate | C₉H₁₀O₂ | 150.17 | Starting Material |

| Acetonitrile | C₂H₃N | 41.05 | Reagent/Solvent |

| Sodium ethoxide | C₂H₅NaO | 68.05 | Base |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Solvent |

| Hydrochloric acid | HCl | 36.46 | Quenching Agent |

Procedure:

-

A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

-

To this solution, a mixture of methyl p-toluate (1.0 eq) and anhydrous acetonitrile (1.2 eq) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 12-18 hours, during which a precipitate may form.

-

The mixture is then cooled in an ice bath and acidified with dilute hydrochloric acid to a pH of ~5-6.

-

The resulting mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 3-(4-methylphenyl)-3-oxopropanenitrile.

Synthesis of this compound

This protocol is adapted from the synthesis of 5-amino-3-(4-methoxyphenyl)pyrazole.[1]

Reactants:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 3-(4-methylphenyl)-3-oxopropanenitrile | C₁₀H₉NO | 159.19 | Starting Material |

| Hydrazine hydrate (~64%) | N₂H₄·H₂O | 50.06 | Reagent |

| Absolute Ethanol | C₂H₅OH | 46.07 | Solvent |

Procedure:

-

To a solution of 3-(4-methylphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol in a round-bottom flask, add hydrazine hydrate (5-6 eq).

-

Equip the flask with a reflux condenser and stir the reaction mixture at 80°C for 15 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate it in vacuo to remove the ethanol.

-

The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in Dichloromethane) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

The purified product, this compound, is typically obtained as a solid.

Data Presentation

Quantitative Data for Synthesis

The following table summarizes typical reaction parameters, based on analogous syntheses.[1] Yields are highly dependent on reaction scale and purification methods.

| Parameter | Value |

| Reactant Ratio | |

| β-Ketonitrile : Hydrazine Hydrate | 1 : 6 |

| Reaction Conditions | |

| Solvent | Absolute Ethanol |

| Temperature | 80 °C |

| Reaction Time | 15 hours |

| Product Information | |

| Reported Yield (analogous compound) | ~97%[1] |

| Appearance | Solid |

| Melting Point | 148-151 °C |

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78597-54-3 | |

| Molecular Formula | C₁₀H₁₁N₃ | |

| Molecular Weight | 173.21 g/mol |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow diagram.

References

An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-(4-methylphenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(4-methylphenyl)pyrazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its pyrazole core, substituted with an amino group and a p-tolyl moiety, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for researchers and professionals in drug development. This compound is recognized as a key intermediate in the development of anti-inflammatory and analgesic agents.[1]

Chemical Properties and Data

The chemical properties of this compound are summarized below. It is important to note the existence of tautomerism in aminopyrazoles, which can lead to ambiguity in nomenclature and CAS numbers. The two primary tautomeric forms are 5-amino-3-(4-methylphenyl)-1H-pyrazole and 3-amino-5-(4-methylphenyl)-1H-pyrazole. The equilibrium between these forms can be influenced by the solvent and the substituents. For the purpose of this guide, we will primarily refer to the this compound structure, which is commonly associated with CAS number 151293-15-1. Another frequently cited CAS number is 78597-54-3, which may correspond to a different tautomer or a salt form.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃ | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | White solid | |

| Melting Point | 148-151 °C | |

| CAS Number | 151293-15-1, 78597-54-3 | [2] |

Table 2: Spectroscopic Data

| Spectrum | Key Peaks/Shifts | Reference |

| ¹H NMR (250 MHz, DMSO-d₆) | δ 8.28 (s, 1H), 8.11–7.74 (m, 2H), 7.55 (s, 2H), 7.43 (d, J = 6.9 Hz, 2H), 7.32 (d, J = 9.3 Hz, 2H), 6.87 (s, 2H) | [3] |

| ¹³C NMR (63 MHz, DMSO) | δ 164.21, 160.41, 153.37, 145.75, 135.79, 132.89, 129.97, 129.53, 128.57, 127.93, 124.77, 119.19, 116.56, 116.18, 115.86, 112.44 | [3] |

| FT-IR (KBr, cm⁻¹) | 3462, 3345, 3312, 3215, 3055, 2207, 1600, 1577, 1504, 1446, 1262, 1233, 1135, 1092, 836, 753, 693 | [3] |

| Mass Spectrum (EI) | Not Available |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-amino-3-arylpyrazoles involves the condensation of a β-ketonitrile with hydrazine. The following is a general protocol adapted from the synthesis of similar compounds.

Materials:

-

3-(4-methylphenyl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for pH adjustment if necessary)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-(4-methylphenyl)-3-oxopropanenitrile in ethanol, add an excess of hydrazine hydrate (typically 5-6 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity. This includes:

-

Melting Point: Compare with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight.

Biological Activity and Signaling Pathways

Aminopyrazole derivatives are a well-established class of kinase inhibitors, with several compounds investigated for their therapeutic potential in oncology and inflammatory diseases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.

Potential Inhibition of p38 MAPK and FGFR Signaling Pathways

Derivatives of 5-aminopyrazole have been identified as potent inhibitors of both p38 mitogen-activated protein kinase (MAPK) and fibroblast growth factor receptor (FGFR).[4][5]

-

p38 MAPK Pathway: The p38 MAPK signaling cascade is a key regulator of inflammatory responses. Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it an attractive target for anti-inflammatory drugs.

-

FGFR Pathway: The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers, making FGFR a validated target for anticancer therapies.

The following diagrams illustrate the general mechanism of action for a 5-aminopyrazole derivative as a kinase inhibitor and a simplified workflow for its synthesis and characterization.

Figure 1: General mechanism of kinase inhibition.

Figure 2: Workflow for synthesis and characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ijcaonline.org [ijcaonline.org]

- 3. rsc.org [rsc.org]

- 4. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-3-(4-methylphenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(4-methylphenyl)pyrazole is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. Its pyrazole core, substituted with an amino group and a p-tolyl group, provides a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical properties, synthesis, and biological activities of this compound, with a focus on its potential as an anti-inflammatory and analgesic agent.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 173.22 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White amorphous powder | --INVALID-LINK-- |

| Melting Point | 148-154 °C | --INVALID-LINK-- |

| Boiling Point | 438.0±33.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.196±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 14.80±0.10 (Predicted) | --INVALID-LINK-- |

| CAS Number | 151293-15-1 | --INVALID-LINK--, --INVALID-LINK-- |

Note: Predicted values are based on computational models and may not reflect experimental results.

Synthesis

The synthesis of 5-amino-3-arylpyrazoles typically involves the cyclization of a β-ketonitrile with hydrazine hydrate. For this compound, a plausible synthetic route starts from 3-(4-methylphenyl)-3-oxopropanenitrile.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar aminopyrazole derivatives.

Materials:

-

3-(4-methylphenyl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for neutralization, if necessary)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-(4-methylphenyl)-3-oxopropanenitrile in absolute ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthetic pathway for this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of similar compounds, the following characteristic peaks can be anticipated.

-

¹H NMR: Signals corresponding to the aromatic protons of the p-tolyl group, a singlet for the pyrazole C-H proton, signals for the amino group protons, and a singlet for the methyl group protons.

-

¹³C NMR: Resonances for the carbon atoms of the pyrazole ring and the p-tolyl group.

-

FT-IR: Characteristic stretching vibrations for N-H (amino group), C-H (aromatic and methyl), C=N, and C=C bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (173.22 g/mol ).

Biological Activity and Signaling Pathways

Derivatives of 5-aminopyrazole are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Potential Anti-inflammatory Signaling Pathway

Inhibition of the COX-2 enzyme by pyrazole derivatives leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This interruption of the inflammatory cascade is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The potential signaling pathway is visualized below.

Potential COX-2 inhibition pathway.

Potential Analgesic Signaling Pathway

The analgesic effect of pyrazole derivatives is closely linked to their anti-inflammatory action, as the reduction in prostaglandins diminishes the sensitization of nociceptors (pain receptors). By inhibiting prostaglandin production, these compounds can effectively reduce pain signals.

Potential mechanism of analgesic action.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to known bioactive pyrazoles suggests significant potential. Further research is warranted to fully characterize its physical and pharmacological properties, including detailed spectroscopic analysis, optimization of its synthesis, and in-depth investigation of its biological mechanisms of action. This will be crucial for unlocking its full therapeutic potential and advancing its development as a clinical candidate.

An In-depth Technical Guide to 5-Amino-3-(4-methylphenyl)pyrazole: Synthesis and Spectral Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectral properties of 5-Amino-3-(4-methylphenyl)pyrazole, a versatile heterocyclic amine with applications in pharmaceutical and agrochemical research. This document offers a comprehensive look at its chemical characteristics, a detailed experimental protocol for its synthesis, and a summary of its spectral data.

Chemical Properties and Data

This compound is a stable, solid organic compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 78597-54-3 | [1] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Melting Point | 148-151 °C | [1] |

| Appearance | White to light yellow solid |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a β-ketonitrile with hydrazine hydrate. This method is a common and effective route for the preparation of 5-aminopyrazoles.[2]

Synthesis Workflow

The logical flow of the synthesis process is outlined in the diagram below.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for a closely related analog, 5-amino-3-(4-methoxyphenyl)pyrazole.[3]

Materials:

-

3-(4-methylphenyl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Absolute Ethanol

-

Silica gel for column chromatography

-

Eluent: Methanol/Dichloromethane mixture

Procedure:

-

To a solution of 3-(4-methylphenyl)-3-oxopropanenitrile (10.0 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (60.0 mmol).

-

Stir the reaction mixture at 80°C for 15 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 0-10% methanol in dichloromethane gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectral Data

Due to the limited availability of public domain spectral data for this compound, the following data is for the closely related analog, 5-amino-3-(4-methoxyphenyl)pyrazole , and is provided for comparative purposes.[3] The structural difference is the presence of a methoxy group instead of a methyl group on the phenyl ring.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.69 | s | 1H | NH (pyrazole) |

| 7.55 | d | 2H | Ar-H |

| 6.92 | d | 2H | Ar-H |

| 5.66 | s | 1H | CH (pyrazole) |

| 4.62 | br s | 2H | NH₂ |

| 3.75 | s | 3H | OCH₃ |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 190.1 | [M+H]⁺ |

Note: The expected [M+H]⁺ for this compound would be approximately 174.23.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex heterocyclic structures. It is a key intermediate for creating various fused pyrazole derivatives, which are of interest in the development of new therapeutic agents and agrochemicals.[1] For instance, it can be used as a starting material for preparing pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[1]

References

An In-depth Technical Guide to 5-Amino-3-(4-methylphenyl)pyrazole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-3-(4-methylphenyl)pyrazole derivatives and their analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. These compounds serve as versatile scaffolds for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This document details their synthesis, biological activities with quantitative data, key experimental protocols, and the signaling pathways through which they exert their effects.

Core Scaffold and Synthesis

The foundational structure, this compound, is a versatile building block in organic synthesis, lending itself to various chemical modifications to create a library of bioactive molecules.[1] The general synthesis of 5-aminopyrazoles often involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole ring.

General Synthesis Workflow

Caption: General workflow for the synthesis of the core scaffold.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant promise in several therapeutic areas. The following tables summarize the quantitative data on their anticancer, anti-inflammatory, and kinase inhibitory activities.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of 5-aminopyrazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted 3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | HeLa, MCF-7, PC-3 | Varies | [2] |

| 5-amino-N'-benzylidene-1H-pyrazole-4-carbohydrazide derivatives | Various | Varies | [3] |

| 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine | HCT-116 | 3.18 | [4] |

| 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine | MCF-7 | 4.63 | [4] |

| Pyrazolo[3,4-d]pyrimidine derivative 15 | NCI 60-cell panel | 0.018 - 9.98 | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative 16 | NCI 60-cell panel | 0.018 - 9.98 | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and various kinases involved in the inflammatory cascade.

| Compound/Derivative | Animal Model | Assay | % Inhibition | Reference |

| 1,3,4-trisubstituted pyrazole derivatives | Rat | Carrageenan-induced paw edema | ≥84.2 | [5] |

| N-(substitutedaryl/alkylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | - | - | - | [6] |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Rat | Carrageenan-induced paw edema | Significant at 25 mg/kg | [5] |

Kinase Inhibitory Activity

A primary mechanism through which 5-aminopyrazole derivatives exert their biological effects is the inhibition of protein kinases. The p38 mitogen-activated protein kinase (MAPK) is a notable target, playing a crucial role in inflammatory responses and cell proliferation.[3]

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[3,4-g]isoquinoline derivative 1b | Haspin | 57 | [7] |

| Pyrazolo[3,4-g]isoquinoline derivative 1c | Haspin | 66 | [7] |

| Pyrazolo[3,4-d]pyrimidine derivative 4 | EGFR | 54 | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative 15 | EGFR | 135 | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative 16 | EGFR | 34 | [2] |

| Substituted 5-aminopyrazole | p38α MAPK | Varies | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 5-Amino-3-(aryl)-1H-pyrazoles

This protocol describes a general method for the synthesis of 5-amino-3-aryl-1H-pyrazoles from benzoylacetonitrile derivatives.

Materials:

-

Substituted benzoylacetonitrile (1 equivalent)

-

Acetonitrile

-

Substituted phenylhydrazine (1.2 equivalents)

-

Base (e.g., sodium ethoxide)

-

Dichloromethane (DCM)

-

Substituted benzoyl chloride (for amide derivatives)

Procedure:

-

A base-catalyzed reaction of the substituted benzoylacetonitrile with acetonitrile is performed to yield the corresponding 1-aminocinnamonitrile.

-

The resulting 1-aminocinnamonitrile is then reacted with a substituted phenylhydrazine in a suitable solvent, such as ethanol, and refluxed to yield the 5-amino-3-aryl-1H-pyrazole.

-

For the synthesis of amide derivatives, the obtained aminopyrazole is treated with a substituted benzoyl chloride in a solvent like DCM.[8]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Vehicle (e.g., saline, DMSO)

-

Pletysmometer or calipers

Procedure:

-

Administer the test compounds or vehicle to the animals (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Kinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP (adenosine triphosphate)

-

Assay buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

Microplate reader

Procedure:

-

In a multi-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at a controlled temperature.

-

Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., ADP or phosphorylated substrate).

-

Quantify the signal using a microplate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. A key pathway implicated in their anti-inflammatory and anticancer activities is the p38 MAPK pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to stress stimuli, such as inflammatory cytokines, and regulates a wide range of cellular processes including inflammation, apoptosis, and cell differentiation.

Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole derivatives.

This guide provides a foundational understanding of this compound derivatives for researchers and professionals in drug development. The versatility of this scaffold, coupled with its demonstrated biological activities, underscores its potential for the discovery of novel therapeutics. Further exploration and optimization of these derivatives are warranted to translate their promising preclinical activities into clinical applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Amino-3-arylpyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-arylpyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological properties of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory effects. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear graphical representation of the underlying mechanisms.

Anticancer Activity

5-Amino-3-arylpyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A Key Mechanism

A primary mode of anticancer action for many 5-amino-3-arylpyrazoles is the inhibition of protein kinases, which are critical regulators of cellular processes.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK signaling pathway is activated by cellular stressors and inflammatory cytokines, playing a role in cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in various cancers. 5-Amino-3-arylpyrazoles have been identified as potent inhibitors of p38α MAPK.[4]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGF/FGFR signaling pathway is vital for normal development and cellular processes like proliferation, migration, and survival.[5][6][7] Aberrant activation of this pathway through mutations, amplifications, or translocations is a known driver of various cancers.[8] Certain 5-amino-3-arylpyrazoles have been developed as selective inhibitors of FGFR1, FGFR2, and FGFR3.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 5-amino-3-arylpyrazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Derivative XIII [9] | HePG2 (Liver) | 6.57 |

| HCT-116 (Colon) | 9.54 | |

| MCF-7 (Breast) | 7.97 | |

| Compound 4 [10] | Ovarian Cancer | 8.57 |

| Compound 48 [10] | PC-3 (Prostate) | 5.26 |

| Compound 55 [10] | PC-3 (Prostate) | 5.32 |

| Compound 60 [10] | PC-3 (Prostate) | 5.26 |

Antimicrobial Activity

5-Amino-3-arylpyrazoles have demonstrated notable activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as some fungi. This positions them as a scaffold of interest for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 5-amino-3-arylpyrazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Compound 3c [4] | Staphylococcus genus (MDR) | 32-64 |

| Compound 4b [4] | Staphylococcus genus (MDR) | 32-64 |

| Halogenoaminopyrazole 4b, 4e, 4f, 5a, 5b [11] | Escherichia coli ATCC25922 | 460 |

| Halogenoaminopyrazole 5c [11] | Various bacterial strains | 3750 |

| Compound 2a [12] | Staphylococcus aureus | 0.125 |

| Escherichia coli | 8 | |

| Compound 26 [12] | Staphylococcus aureus | 16 |

| Escherichia coli | 4 | |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles [13] | Various bacterial strains | 1-8 |

Anti-inflammatory Activity

The anti-inflammatory properties of 5-amino-3-arylpyrazoles are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain.[15][16] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

This section provides generalized methodologies for the synthesis of the 5-amino-3-arylpyrazole core and for key biological assays. Researchers should refer to the specific literature for detailed conditions and modifications.

General Synthesis of 5-Amino-3-arylpyrazoles

A common and versatile method for the synthesis of 5-amino-3-arylpyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.

Methodology:

-

Reaction Setup: A solution of the appropriate β-ketonitrile and hydrazine derivative is prepared in a suitable solvent (e.g., ethanol, acetic acid).

-

Catalysis: A catalyst, such as a catalytic amount of acid (e.g., HCl) or base (e.g., piperidine), may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-amino-3-arylpyrazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 5-amino-3-arylpyrazole compounds and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Compound Preparation: Serial twofold dilutions of the 5-amino-3-arylpyrazole compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

-

Controls: Positive (microorganism with no compound) and negative (broth only) growth controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 isoenzymes.

Methodology:

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is incubated with the test compound or a vehicle control in a reaction buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Reaction Termination: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Conclusion

5-Amino-3-arylpyrazoles represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them an attractive scaffold for further drug discovery and development efforts. The information presented in this guide provides a solid foundation for researchers to explore the rich pharmacology of these compounds and to design novel derivatives with enhanced potency and selectivity.

References

- 1. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK-p38 Signaling Pathway - Elabscience [elabscience.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

The Aminopyrazole Core: A Scaffold for a Century of Drug Discovery

An In-depth Technical Guide on the Discovery and History of Aminopyrazole Compounds

Introduction

The aminopyrazole scaffold, a five-membered heterocycle bearing an amino substituent, has emerged as a "privileged structure" in medicinal chemistry. Its synthetic tractability and ability to form key interactions with biological targets have led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of aminopyrazole compounds, from their early serendipitous discovery to their current prominence in the development of targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative structure-activity relationship (SAR) data, and a deep dive into the signaling pathways modulated by these versatile compounds.

A Historical Perspective: From Pyrazolones to Modern Kinase Inhibitors

The journey of aminopyrazoles is intrinsically linked to the broader history of pyrazole chemistry. In the 1880s, the German chemist Ludwig Knorr, while attempting to synthesize quinine derivatives, serendipitously created a pyrazole derivative.[1] This led to the synthesis of phenazone, more commonly known as antipyrine, in 1883, which became the first synthetic, non-opioid analgesic and antipyretic drug.[1][2]

Following this discovery, further exploration of pyrazole derivatives for medicinal applications led to the development of aminopyrine (aminophenazone) in 1893 by Friedrich Stolz.[1][3] Aminophenazone, a 4-aminopyrazole derivative, exhibited more potent analgesic and antipyretic properties than its predecessor.[3][4] The primary mechanism of action for these early pyrazolone and aminopyrazole analgesics was later understood to be the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation, pain, and fever.[4] However, due to the risk of severe side effects, most notably agranulocytosis (a sharp drop in white blood cells), the use of aminophenazone has been largely discontinued in many countries.[3][4]

Despite the decline in the use of early aminopyrazole analgesics, the scaffold's potential in drug discovery was far from exhausted. The latter half of the 20th century and the beginning of the 21st century saw a resurgence of interest in the aminopyrazole core, driven by the rise of target-based drug discovery. Researchers recognized that the aminopyrazole scaffold could serve as a versatile template for the design of inhibitors for a wide range of enzymes, particularly protein kinases.

The amenability of the aminopyrazole core to chemical modification allows for the fine-tuning of its pharmacological properties, leading to the development of highly potent and selective inhibitors for various kinase targets implicated in cancer and other diseases. This has culminated in the discovery of numerous aminopyrazole-based clinical candidates and approved drugs, solidifying the aminopyrazole scaffold as a cornerstone of modern medicinal chemistry.

Synthetic Methodologies

The synthesis of the aminopyrazole core is well-established, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a classical and versatile method for the preparation of pyrazoles and pyrazolones.[5] The reaction involves the condensation of a β-ketoester with a hydrazine derivative.[5][6]

General Experimental Protocol for Knorr Pyrazole Synthesis:

-

In a round-bottom flask, combine the β-ketoester (1 equivalent) and the hydrazine hydrate (2 equivalents).

-

Add a suitable solvent, such as 1-propanol, and a catalytic amount of glacial acetic acid (3 drops).

-

Heat the reaction mixture to approximately 100°C with stirring for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexanes.

-

Once the starting material is consumed, add water to the hot reaction mixture with stirring to precipitate the product.

-

Filter the reaction mixture using a Büchner funnel and wash the collected solid with a small amount of water.

-

Air dry the product to obtain the pyrazolone.

Synthesis of 3(5)-Aminopyrazoles from β-Cyanoethylhydrazine

A convenient and high-yielding synthesis of 3(5)-aminopyrazole utilizes readily available starting materials.

Experimental Protocol:

A. β-Cyanoethylhydrazine

-

In a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

-

Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling.

-

Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg (bath temperature 45–50°C) to yield β-cyanoethylhydrazine as a yellow oil.

B. 3-Amino-3-pyrazoline sulfate

-

In a 2-L four-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place 308 g (3.0 moles) of 95% sulfuric acid.

-

Add 450 mL of absolute ethanol dropwise over 20–30 minutes, maintaining the temperature at 35°C.

-

Add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol with vigorous stirring over 1–2 minutes.

-

The mixture will warm spontaneously to 88–90°C; maintain this temperature for 3 minutes until crystallization begins.

-

Gradually lower the temperature to 25°C over 1 hour and let it stand at room temperature for 15–20 hours.

-

Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry at 80°C.

C. 3(5)-Aminopyrazole

-

In a 1-L three-necked flask, prepare a solution of 100 g (2.50 moles) of sodium hydroxide in 250 mL of water.

-

Add 183 g (1.00 mole) of 3-amino-3-pyrazoline sulfate in portions over 10 minutes with stirring.

-

Heat the mixture to 90–95°C for 2 hours.

-

Cool the mixture to 20°C and extract with five 100-mL portions of isopropyl alcohol.

-

Dry the combined extracts over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

The resulting light yellow oil is 3(5)-aminopyrazole, which can be further purified by distillation.[7]

Aminopyrazoles as Kinase Inhibitors

A major breakthrough in the application of aminopyrazoles came with their identification as potent inhibitors of protein kinases. The aminopyrazole scaffold serves as an excellent hinge-binding motif, a key interaction for many kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a driver in various cancers. Aminopyrazole-based compounds have been developed as potent FGFR inhibitors.

FGFR Signaling Pathway

Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration. Aminopyrazole-based FGFR inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.

Caption: FGFR Signaling Pathway and Inhibition by Aminopyrazoles.

Quantitative Data for Aminopyrazole-based FGFR Inhibitors

| Compound | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |

| 1 | 115 | <1 | 19 | 33 |

| 2 | <0.3 | 1.1 | <0.3 | 0.5 |

| 3 | 15 | <1 | 19 | 33 |

Data compiled from various sources.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. The development of LRRK2 kinase inhibitors is a promising therapeutic strategy. Aminopyrazoles have been successfully employed as a scaffold for potent and selective LRRK2 inhibitors.

LRRK2 Signaling Pathway

The precise signaling pathway of LRRK2 is still under investigation, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Pathogenic mutations in LRRK2 often lead to increased kinase activity, which is thought to contribute to neuronal dysfunction and death. Aminopyrazole-based LRRK2 inhibitors aim to reduce this hyper-activity.

Caption: LRRK2 Signaling and Inhibition by Aminopyrazoles.

Quantitative Data for Aminopyrazole-based LRRK2 Inhibitors

| Compound | LRRK2 (Ki, nM) | JAK2 (Ki, nM) | Rat Brain Exposure (AUC, ng*h/mL) |

| GNE-0877 | 3 | >10000 | 2300 |

| GNE-9605 | 18.7 | >10000 | 4100 |

Data compiled from various sources.[8][9]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Aminopyrazole derivatives have been developed as inhibitors of various CDKs.

CDK Signaling in the Cell Cycle

The cell cycle is controlled by the sequential activation of CDKs by their cyclin partners. For example, the CDK4/6-cyclin D complex promotes entry into the G1 phase, while the CDK2-cyclin E/A complexes are crucial for the G1/S transition and S phase progression. Aminopyrazole-based CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

Caption: CDK Regulation of the Cell Cycle and Inhibition by Aminopyrazoles.

Quantitative Data for Aminopyrazole-based CDK Inhibitors

| Compound | CDK1/CycB (IC50, nM) | CDK2/CycA (IC50, nM) | CDK5/p25 (IC50, nM) |

| AT7519 | 100 | 47 | 17 |

| AZD5438 | 20 | 14 | 65 |

Data compiled from various sources.

Key Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for measuring the activity of a kinase and the inhibitory effect of a compound.

Experimental Workflow:

-

Reagent Preparation:

-

Prepare a 10x kinase reaction buffer (e.g., 400 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 1 mM EGTA, 10 mM DTT).

-

Prepare a stock solution of the test compound (e.g., aminopyrazole derivative) in 100% DMSO. Create a serial dilution of the inhibitor.

-

Prepare the kinase and substrate solutions in 1x kinase buffer.

-

-

Assay Plate Setup:

-

Add the serially diluted inhibitor or DMSO (for control) to the wells of a microplate.

-

Add the diluted enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled [γ-³²P]-ATP).

-

-

Kinase Reaction Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays like ADP-Glo™, a luminescence plate reader is used to measure ADP production.[10]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

-

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Experimental Protocol:

-

Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the aminopyrazole compound and incubate for a desired period (e.g., 72 hours).

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Caption: Workflow for an MTT Cell Proliferation Assay.

Conclusion

The aminopyrazole core has a rich history in medicinal chemistry, evolving from early analgesic agents to a highly versatile scaffold for the development of targeted therapies. Its favorable physicochemical properties and synthetic accessibility have made it a mainstay in the design of kinase inhibitors for a multitude of diseases, including cancer and neurodegenerative disorders. The ability to systematically modify the aminopyrazole structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, as evidenced by the numerous successful drug discovery campaigns. As our understanding of disease biology continues to grow, the aminopyrazole scaffold is poised to remain a critical tool in the armamentarium of medicinal chemists for the foreseeable future. This guide provides a foundational understanding of the discovery, history, and application of aminopyrazole compounds, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazolone - Wikipedia [en.wikipedia.org]

- 3. Aminophenazone - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Aminophenazone? [synapse.patsnap.com]

- 5. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 6. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. atcc.org [atcc.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 5-Amino-3-(4-methylphenyl)pyrazole: Synthesis, Properties, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1][2] Among these, the 5-aminopyrazole moiety serves as a critical pharmacophore for developing potent therapeutic agents.[3][4] This technical guide focuses on 5-Amino-3-(4-methylphenyl)pyrazole, a key intermediate and building block in the synthesis of novel bioactive compounds.[5] We provide an in-depth review of its physicochemical properties, synthesis protocols, and its role as a synthon for complex heterocyclic systems. Furthermore, this paper explores the significant biological activities associated with its derivatives, including kinase inhibition, anticancer, and antimicrobial effects, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Physicochemical Properties

This compound is a solid compound at room temperature, with well-defined physical and chemical characteristics.[6] Its structure features a pyrazole ring substituted with an amino group at the 5-position and a 4-methylphenyl (p-tolyl) group at the 3-position, making it a versatile intermediate for further chemical modifications.[5]

| Property | Value | Reference |

| CAS Number | 78597-54-3 (also listed as 151293-15-1) | [5][6] |

| Molecular Formula | C₁₀H₁₁N₃ | [6] |

| Molecular Weight | 173.21 g/mol | [6] |

| Appearance | White amorphous powder to solid | [5][6] |

| Melting Point | 148-151 °C | [6] |

| SMILES String | Cc1ccc(cc1)-c2cc(N)[nH]n2 | [6] |

| InChI Key | GVPFRVKDBZWRCZ-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The synthesis of 5-aminopyrazoles can be achieved through various methods, most commonly involving the cyclocondensation of a hydrazine source with a β-ketonitrile.[3] A highly efficient and modern approach is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative, often facilitated by microwave irradiation.[7][8]

Caption: General workflow for the microwave-assisted synthesis of a 5-aminopyrazole derivative.

This protocol describes a representative method for synthesizing a 5-aminopyrazole derivative, adapted from literature procedures for analogous compounds.[7][8]

-

Reaction Setup: In a microwave-safe vessel, combine 4-methylbenzaldehyde (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol).

-

Solvent and Catalyst: Add ethanol (20 mL) as the solvent and a catalytic amount of piperidine (0.2 mL).

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 140°C for 2-5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solid precipitate is collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Applications in Organic Synthesis

This compound is a valuable synthon for constructing fused heterocyclic systems, which are prevalent in many biologically active molecules.[9][10] The amino group at the C5 position and the adjacent ring nitrogen (N1) possess nucleophilic character, enabling them to react with various electrophiles to form bicyclic structures.[6]

Caption: Use of this compound as a synthon for fused pyrazoles.

This reactivity allows for the synthesis of diverse scaffolds such as:

-

Pyrazolo[1,5-a]pyrimidines: Formed by reacting with 1,3-dicarbonyl compounds like acetylacetone.[9]

-

Pyrazolo[3,4-b]pyridines: Synthesized via reaction with reagents such as dialkyl dicyanofumarates.[6]

-

Pyrazolo[1,5-a][2][5][6]triazines: Prepared by reacting with hetaryl derivatives under microwave conditions.[6]

Biological Activities and Therapeutic Potential

While this compound itself is primarily an intermediate, its core structure is integral to a wide range of biologically active molecules. The 5-aminopyrazole scaffold has been extensively studied for its therapeutic potential.[4][11]

Derivatives of 5-aminopyrazole are potent inhibitors of several protein kinases, which are critical targets in oncology and inflammatory diseases.

-

p38α MAP Kinase: This kinase is a key mediator in the inflammatory response, regulating the production of cytokines like TNF-α. 5-aminopyrazole derivatives have been identified as potent and selective p38α inhibitors.[12]

-

Bruton's Tyrosine Kinase (BTK): The FDA-approved drug Pirtobrutinib, used to treat mantle cell lymphoma, is a complex 5-aminopyrazole derivative that acts as a reversible BTK inhibitor.[1][11][13]

Caption: Inhibition of the p38 MAPK signaling pathway by 5-aminopyrazole derivatives.

Quantitative Data for a p38α Inhibitor Analog The following data is for compound 2j from Regan et al. (2010), a potent p38α inhibitor based on the 5-aminopyrazole scaffold and a close structural analog.[12]

| Compound ID | Target | IC₅₀ (nM) | Cellular Potency (LPS-induced TNFα, IC₅₀ nM) |

| 2j | p38α | 1.3 | 16 |

| 2j | p38β | 16 | - |

The 5-aminopyrazole scaffold is a key feature in many compounds with antiproliferative activity against various cancer cell lines.[1][14] The mechanism often involves the inhibition of kinases crucial for cell cycle progression and survival, such as EGFR and VEGFR-2.[1]

Antiproliferative Activity of 5-Aminopyrazole Derivatives The table below summarizes the activity of representative compounds from the literature that incorporate the 5-aminopyrazole core.

| Compound Class/Example | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Sulfamoyl derivatives (e.g., 23b ) | PC-3 (Prostate) | 0.33 µM | [1] |

| Sulfamoyl derivatives (e.g., 23b ) | HCT-116 (Colon) | 2.28 µM | [1] |

| 3-(halophenyl)-1-phenyl-1H-pyrazole derivatives | HeLa, MCF-7, PC-3 | Potent activity | [7][8] |

| 5-amino-pyrazole-4-carbonitrile derivative (21 ) | DU-145 (Prostate) | >90% inhibition | [1] |

Certain derivatives of 5-aminopyrazole have been investigated for their antimicrobial properties. They have shown inhibitory activity against both bacterial and fungal strains, making them templates for the development of new anti-infective agents.[15][16]

Minimum Inhibitory Concentration (MIC) of Pyrazole Analogs

| Compound Example | Organism | MIC (µg/mL) | Reference |

| Pyrazole derivative (3 ) | Escherichia coli | 0.25 | [15] |

| Pyrazole derivative (4 ) | Streptococcus epidermidis | 0.25 | [15] |

Conclusion

This compound is a highly valuable molecule in medicinal and synthetic chemistry. Its straightforward synthesis and versatile reactivity make it an ideal starting point for creating complex fused heterocyclic systems. The consistent and potent biological activities observed in its derivatives—spanning kinase inhibition, anticancer, and antimicrobial effects—underscore the importance of the 5-aminopyrazole scaffold. Future research will likely continue to leverage this core structure to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 97 78597-54-3 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatility of 5-Amino-3-(4-methylphenyl)pyrazole in the Synthesis of Fused Heterocyclic Scaffolds

For Immediate Release

[City, State] – [Date] – 5-Amino-3-(4-methylphenyl)pyrazole is a versatile and highly valuable building block in organic synthesis, particularly in the construction of fused pyrazole heterocyclic systems. Its unique structural features, including multiple nucleophilic sites, allow for a diverse range of chemical transformations, leading to the synthesis of compounds with significant potential in medicinal chemistry and materials science. This application note provides a detailed overview of its uses, complete with experimental protocols and quantitative data for the synthesis of key derivatives such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Introduction

This compound, also known as 3-(p-tolyl)-1H-pyrazol-5-amine, serves as a crucial intermediate for the generation of complex molecular architectures.[1] The presence of a reactive amino group at the 5-position and the pyrazole ring's nitrogen atoms allows for facile construction of fused ring systems. These resulting heterocyclic compounds are of great interest to researchers, especially in the field of drug development, due to their demonstrated anti-inflammatory, analgesic, and kinase inhibitory activities.[1][2][3]

Applications in Organic Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of various fused heterocyclic compounds.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention for their diverse biological activities, including their potential as kinase inhibitors in cancer therapy.[4][5] The synthesis of these compounds can be efficiently achieved through the condensation reaction of this compound with various 1,3-dielectrophilic reagents, such as β-diketones and enaminones.[4][6]

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles synthesized from this compound. These compounds are known to exhibit a wide range of pharmacological properties and are investigated as potential therapeutic agents.[7][8] Multi-component reactions, often involving an aldehyde and an active methylene compound, provide an efficient and atom-economical route to these scaffolds.[9][10]

Data Presentation

The following tables summarize quantitative data for the synthesis of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Product | Reagents | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Yield (%) |

| 2,7-Dimethyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | This compound, Acetylacetone | Ethanol | - | Reflux | 4 | 85 |

| 7-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | This compound, 1-phenyl-1,3-butanedione | Acetic Acid | - | Reflux | 6 | 78 |

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Product | Reagents | Solvent | Catalyst/Additive | Temp. (°C) | Time | Yield (%) |

| Ethyl 6-amino-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | This compound, Benzaldehyde, Ethyl cyanoacetate | Ethanol | Piperidine | Reflux | 5 | 92 |

| 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile | Phenylhydrazine, Ethyl acetoacetate, 3-Nitrobenzaldehyde, Malononitrile | Water | Piperidine, Dodecyltrimethylammonium bromide | 90 | 10 min | - |

| 4-(4-Chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 5-Amino-1-phenylpyrazole, 4-(4-chlorophenyl)but-3-en-2-one | DMF/Ethanol | ZrCl₄ | 95 | 16 | - |

Experimental Protocols

General Procedure for the Synthesis of 2,7-Dimethyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

A mixture of this compound (1.73 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol) in ethanol (20 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.

General Procedure for the Three-Component Synthesis of Ethyl 6-amino-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

To a solution of this compound (1.73 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (25 mL), a catalytic amount of piperidine (0.1 mL) is added. The mixture is refluxed for 5 hours. After cooling, the solid product is collected by filtration, washed with ethanol, and recrystallized from ethanol to give the desired product.

Visualizations

The following diagrams illustrate a key signaling pathway where pyrazole derivatives act as inhibitors and a typical experimental workflow for their synthesis.

Caption: p38 MAP Kinase Signaling Pathway Inhibition.

Caption: Experimental Workflow for Synthesis.

Conclusion

This compound stands out as a key synthon for the construction of biologically relevant fused pyrazole heterocycles. The straightforward and efficient synthetic protocols for producing pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines make it an attractive starting material for academic and industrial research. The continued exploration of this versatile building block is expected to yield novel compounds with enhanced therapeutic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Amino-3-(4-methylphenyl)pyrazole as a Versatile Precursor for Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction